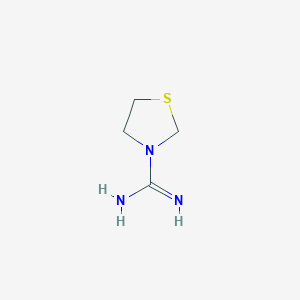

1,3-Thiazolidine-3-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c5-4(6)7-1-2-8-3-7/h1-3H2,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHWQRUSVQRGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666096 | |

| Record name | 1,3-Thiazolidine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200401-80-5 | |

| Record name | 1,3-Thiazolidine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLIDINE-3-CARBOXIMIDAMIDE HYDROIODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Thiazolidine-3-carboximidamide and its Derivatives

This technical guide provides a comprehensive overview of 1,3-Thiazolidine-3-carboximidamide, focusing on its chemical identity, and delves into the synthesis, and biological activities of the broader class of 2-iminothiazolidine derivatives due to the limited specific data on the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

IUPAC Name and Structure

The compound with the core structure of this compound is identified by the following IUPAC name and structural details.

IUPAC Name: 2-imino-1,3-thiazolidine-3-carboximidamide[1]

Synonyms:

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈N₄S | PubChem[1] |

| Molecular Weight | 144.20 g/mol | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 144.04696745 Da | PubChem[1] |

| Topological Polar Surface Area | 102 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| CAS Number | 10455-64-8 | PubChem[1] |

The 2-Iminothiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-iminothiazolidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. These compounds are recognized for a wide array of biological activities, including anti-inflammatory, antifungal, anticancer, and antihypertensive properties[2]. The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles[3]. Research into this class of compounds is ongoing, with a focus on developing novel therapeutic agents[2].

Synthesis of 2-Iminothiazolidine Derivatives

The synthesis of 2-iminothiazolidines can be achieved through various synthetic routes. A common and effective method is the domino ring-opening cyclization (DROC) of aziridines with isothiocyanates[4]. Another prevalent approach involves the reaction of compounds containing a thiourea moiety with α-halocarbonyl compounds or their equivalents[5].

Below is a generalized workflow for the synthesis of 2-imino-3-substituted-thiazolidin-4-ones, a closely related and well-studied class of compounds.

Experimental Protocol: Synthesis of 2-Imino-3-[4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-thiazolidin-4-one [6]

This protocol describes a specific example of the synthesis of a 2-iminothiazolidin-4-one derivative.

-

Reaction Mixture Preparation: A mixture of 2-chloroacetamido-4-(2,4-dichloro-5-fluorophenyl)thiazole (10.0 g, 0.03 mole), potassium thiocyanate (KSCN, 6.0 g, 0.06 mole), and dry acetone (100 mL) is prepared in a round-bottom flask.

-

Reflux: The reaction mixture is refluxed for 3 hours.

-

Solvent Removal: Excess acetone is removed under reduced pressure (in vacuo).

-

Precipitation: The resulting residue is stirred with water (50 mL) to induce precipitation.

-

Filtration and Washing: The solid product is collected by filtration and washed with water.

-

Drying: The product is dried to yield the final compound.

Biological Activities of Thiazolidine Derivatives

Thiazolidine derivatives, including 2-iminothiazolidines and thiazolidin-4-ones, have been extensively studied for their wide range of biological activities. These activities are often dependent on the nature and position of substituents on the thiazolidine ring.

Quantitative Data on Biological Activities of Thiazolidine Derivatives

The following table summarizes some quantitative data on the biological activities of various thiazolidine derivatives.

| Compound Class | Specific Derivative | Activity | Measurement | Value | Source |

| Thiazolidin-4-ones | 2-(2-OCH₃-phenyl)-...-7e | Antioxidant | EC₅₀ | 0.122 ± 0.003 mg/mL | Molecules[7] |

| Thiazolidin-4-ones | 2-(4-Br-phenyl)-...-7d | Antioxidant | EC₅₀ | 0.4653 ± 0.0334 mg/mL | Molecules[7] |

| 2-Iminothiazolidines | 5-((Z)-4-methoxybenzylidene)-...-5i | Anticancer (MCF7) | IC₅₀ | Data not provided | PMC[8] |

| 2-Iminothiazolidin-4-ones | 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Antifungal | Not specified | Higher fungicidal effects | MDPI[6] |

Experimental Protocol: Antifungal Activity Assay [6]

This protocol outlines a general method for evaluating the in vitro antifungal activity of synthesized compounds.

-

Fungal Strains: A panel of relevant agricultural or clinical fungi are selected for testing.

-

Culture Preparation: The fungi are cultured on a suitable medium, such as potato dextrose agar (PDA).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions of known concentrations.

-

Assay Plates: The stock solutions are serially diluted and added to the molten PDA medium before pouring into Petri dishes. Control plates containing only the solvent are also prepared.

-

Inoculation: A mycelial disc of a specific diameter from the actively growing edge of the fungal culture is placed at the center of each agar plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plates reaches the edge of the plate.

-

Measurement: The diameter of the fungal growth colony in each plate is measured.

-

Calculation of Inhibition: The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of fungal growth in the control plates and T is the average diameter of fungal growth in the treated plates.

Conclusion

While 2-imino-1,3-thiazolidine-3-carboximidamide itself is not extensively documented in scientific literature, its core structure is part of the broader family of 2-iminothiazolidines, which are of significant interest in medicinal chemistry. The synthesis and biological evaluation of various derivatives have demonstrated their potential as scaffolds for the development of new therapeutic agents with a wide range of activities. Further research into the synthesis and biological profiling of 2-imino-1,3-thiazolidine-3-carboximidamide and its analogues could unveil novel compounds with valuable pharmacological properties. This guide provides a foundational understanding for researchers looking to explore this chemical space.

References

- 1. 2-Imino-1,3-thiazolidine-3-carboximidamide | C4H8N4S | CID 535838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-imino-1,3-thiazolidine-3-carboximidamide

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-imino-1,3-thiazolidine-3-carboximidamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While experimental data for 2-imino-1,3-thiazolidine-3-carboximidamide is limited in publicly available literature, a summary of its computed properties has been compiled from established chemical databases.[1] These properties provide essential information for handling, characterization, and theoretical modeling of the compound.

Table 1: Physical and Chemical Properties of 2-imino-1,3-thiazolidine-3-carboximidamide

| Property | Value | Source |

| IUPAC Name | 2-imino-1,3-thiazolidine-3-carboximidamide | PubChem[1] |

| CAS Number | 10455-64-8 | PubChem[1] |

| Molecular Formula | C₄H₈N₄S | PubChem[1] |

| Molecular Weight | 144.20 g/mol | PubChem[1] |

| Exact Mass | 144.046967 g/mol | PubChem[1] |

| Topological Polar Surface Area | 102 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| LogP (calculated) | -1.3 | PubChem[1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-Imino-3-(aryl)-thiazolidin-4-ones

This protocol describes a common method for synthesizing 2-imino-thiazolidin-4-ones, which involves the reaction of a substituted thiourea with an α-haloacetate.

Materials:

-

Substituted N-arylthiourea

-

Ethyl chloroacetate

-

Anhydrous sodium acetate

-

Absolute ethanol

Procedure:

-

A mixture of the appropriate N-arylthiourea (10 mmol) and anhydrous sodium acetate (20 mmol) in absolute ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Ethyl chloroacetate (12 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is poured into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-imino-3-(aryl)-thiazolidin-4-one.

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2][4]

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-imino-thiazolidine derivatives.

Caption: General Synthetic Workflow for 2-Imino-Thiazolidine Derivatives.

Potential Biological Activities

While no specific biological studies on 2-imino-1,3-thiazolidine-3-carboximidamide have been identified, the broader class of 2-imino-thiazolidin-4-one derivatives has been extensively investigated for various pharmacological activities.[5][6] These studies suggest that the 2-imino-thiazolidine scaffold is a privileged structure in medicinal chemistry. The potential biological activities are summarized below.

-

Antifungal Activity: Several studies have reported the potent antifungal activity of 2-imino-thiazolidin-4-one derivatives against a range of fungal pathogens.[2]

-

Antimicrobial Activity: This class of compounds has also demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[4]

-

Cytotoxic Activity: Certain 2-imino-thiazolidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[6][7]

The following diagram illustrates the potential biological activities of the 2-imino-thiazolidine core structure based on existing literature for related compounds.

Caption: Potential Biological Activities of the 2-Imino-Thiazolidine Core.

Conclusion

2-imino-1,3-thiazolidine-3-carboximidamide is a heterocyclic compound with potential for further investigation in the fields of medicinal and materials chemistry. While experimental data is currently sparse, its structural similarity to other biologically active 2-imino-thiazolidine derivatives suggests that it may possess interesting pharmacological properties. The synthetic methodologies outlined in this guide for related compounds provide a strong starting point for the future synthesis and characterization of 2-imino-1,3-thiazolidine-3-carboximidamide. Further research is warranted to experimentally determine its physical and chemical properties, to develop a specific and optimized synthesis protocol, and to explore its potential biological activities.

References

- 1. 2-Imino-1,3-thiazolidine-3-carboximidamide | C4H8N4S | CID 535838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives [mdpi.com]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Basic synthesis pathways for novel 1,3-thiazolidine derivatives

An In-depth Technical Guide to the Core Synthesis Pathways for Novel 1,3-Thiazolidine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazolidine scaffold is a privileged five-membered heterocyclic motif containing sulfur and nitrogen atoms. Derivatives of this core structure are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. Members of this class have demonstrated efficacy as anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and antidiabetic agents.[1][2][3] Notably, the 2,4-thiazolidinedione subclass includes drugs like Pioglitazone and Rosiglitazone, which are used to treat type 2 diabetes mellitus by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[4][5][6]

This technical guide provides a comprehensive overview of the fundamental and novel synthetic pathways for preparing various 1,3-thiazolidine derivatives. It includes detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of reaction pathways to aid researchers in the design and execution of synthetic strategies.

Core Synthesis Pathway: Three-Component Condensation for 1,3-Thiazolidin-4-ones

The most common and versatile method for synthesizing the 1,3-thiazolidin-4-one core is the one-pot, three-component reaction involving an amine, an aldehyde, and a mercaptocarboxylic acid (most commonly thioglycolic acid).[7][8] This reaction proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde, followed by cyclocondensation with the mercaptocarboxylic acid.[9]

The efficiency of this reaction can be enhanced using various catalysts and reaction conditions, including greener methods like using L-proline as a catalyst in water.[7][10]

Caption: General pathway for the three-component synthesis of 1,3-thiazolidin-4-ones.

Quantitative Data Summary: Three-Component Synthesis

| Entry | Aldehyde | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | L-Proline | Water | 5 | 92 | [7] |

| 2 | 4-Chlorobenzaldehyde | Aniline | L-Proline | Water | 6 | 94 | [7] |

| 3 | 4-Methoxybenzaldehyde | Aniline | L-Proline | Water | 5 | 90 | [7] |

| 4 | Benzaldehyde | Aniline | nano-CdZr₄(PO₄)₆ | Ultrasound | 0.5 | 94 | [8] |

| 5 | Benzaldehyde | Aniline | Bi(SCH₂COOH)₃ | Solvent-free | 1.5 | 90 | [11] |

Detailed Experimental Protocol: L-Proline Catalyzed Synthesis in Water[7][10]

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and aromatic amine (1 mmol) in 10 mL of water.

-

Catalyst Addition: Add L-proline (10 mol%) to the mixture.

-

Reactant Addition: Add thioglycolic acid (1.2 mmol) dropwise to the stirring solution at room temperature.

-

Reaction Execution: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure.

-

Final Product: Recrystallize the crude product from ethanol to obtain the pure 1,3-thiazolidin-4-one derivative.

Synthesis of 2,4-Thiazolidinedione Derivatives

2,4-Thiazolidinediones (TZDs) are a critical subclass, known for their antidiabetic properties.[4] The core scaffold can be synthesized by condensing thiourea with chloroacetic acid.[5] Derivatives are then commonly prepared via a Knoevenagel condensation between the TZD core and various aldehydes.[4][12]

Caption: Two-step synthesis pathway for 5-substituted 2,4-thiazolidinedione derivatives.

Quantitative Data Summary: Knoevenagel Condensation for TZD Derivatives

| Entry | Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Hydroxybenzaldehyde | Piperidine | Ethanol | 4 | 85 | [4] |

| 2 | 4-Fluorobenzaldehyde | Piperidine | Toluene | 3 | 92 | [13] |

| 3 | Vanillin | I₂-Silica / K₂CO₃ | Sand bath (70-80°C) | 0.5 | 88 | [14] |

| 4 | 4-Chlorobenzaldehyde | I₂-Silica / K₂CO₃ | Sand bath (70-80°C) | 0.4 | 92 | [14] |

Detailed Experimental Protocol: Synthesis of 2,4-Thiazolidinedione Core[5]

-

Reaction Setup: To a solution of chloroacetic acid (0.1 mol) in water, add thiourea (0.1 mol).

-

Acidification: Add concentrated hydrochloric acid (8 mL).

-

Reaction Execution: Reflux the mixture for 20-24 hours.

-

Work-up: Cool the reaction mixture in an ice bath. A solid precipitate will form.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry.

-

Final Product: Recrystallize the crude product from ethanol to yield pure 2,4-thiazolidinedione as white crystals.

Synthesis of 2-Imino-1,3-thiazolidin-4-ones

2-Imino-1,3-thiazolidin-4-ones are another important class of derivatives. A primary synthetic route involves the reaction of a substituted thiourea with an α-haloester, such as ethyl bromoacetate, often in the presence of a base.[15] This method allows for diversification at the N-3 position and the 2-imino group.

Caption: Synthesis of 2-imino-1,3-thiazolidin-4-ones via cyclocondensation.

Quantitative Data Summary: Synthesis of 2-Imino-1,3-thiazolidin-4-ones

| Entry | Thiourea Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-ethyl-N'-(3-fluoro-4-morpholinophenyl)thiourea | Diisopropylethylamine | Ethanol | 3 | 96 | [15] |

| 2 | 1-Phenylthiourea | Anhydrous Sodium Acetate | Glacial Acetic Acid | 2 | 70-80 | [16] |

| 3 | 1,3-Diphenylthiourea | Pyridine | Ethanol | 5 | ~75 | [16] |

Detailed Experimental Protocol: Synthesis of 2-(3-fluoro-4-morpholinophenylimino)-3-ethylthiazolidin-4-one[15]

-

Reaction Setup: Dissolve N-ethyl-N'-(3-fluoro-4-morpholinophenyl)thiourea (1 mmol) in ethanol.

-

Reagent Addition: Add ethyl bromoacetate (1.2 mmol) and diisopropylethylamine (1.2 mmol) to the solution.

-

Reaction Execution: Reflux the resulting mixture at 80-90°C for 3 hours, monitoring completion by TLC.

-

Work-up: After the reaction is complete, evaporate the ethanol. Add cold water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

-

Final Product: Recrystallize the crude product from absolute ethanol to obtain the pure compound.

Novel and Green Synthesis Methodologies

Recent advancements focus on developing more efficient, environmentally benign, and rapid methods for synthesizing thiazolidine derivatives. These "green" techniques often lead to higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation provides a powerful alternative to conventional heating, often dramatically reducing reaction times from hours to minutes and improving yields.[17][18]

Caption: Experimental workflow for microwave-assisted thiazolidinone synthesis.

Quantitative Comparison: Conventional vs. Microwave Synthesis [19]

| Method | Reactants | Time | Yield (%) |

| Conventional | Schiff Base + Thioglycolic Acid | 9-12 hours | 70-82 |

| Microwave | Schiff Base + Thioglycolic Acid | 5-10 minutes | 85-95 |

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-disubstituted-thiazolidin-4-ones [19][20]

-

A mixture of the appropriate Schiff base (0.001 mol) and thioglycolic acid (0.002 mol) is placed in a microwave-safe vessel.

-

Anhydrous zinc chloride (5 mol%) can be added as a catalyst.[20]

-

The mixture is irradiated in a microwave oven (e.g., 400W) for 3-10 minutes.[19][20]

-

After cooling, the solvent (if any) is evaporated, and the resulting solid is filtered and recrystallized from ethanol.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation, based on the phenomenon of acoustic cavitation, offers another green pathway for synthesis. It enhances reaction rates and yields under mild conditions.[8][21]

Caption: Experimental workflow for ultrasound-assisted thiazolidinone synthesis.

Quantitative Comparison: Conventional vs. Ultrasound Synthesis [8][22]

| Method | Reactants | Catalyst | Time | Yield (%) |

| Conventional | Benzyl bromide, NaN₃, Phenylacetylene | Cu/TiO₂ | 2-3 hours | 75-83 |

| Ultrasound | Benzyl bromide, NaN₃, Phenylacetylene | Cu/TiO₂ | 15-20 min | 75-84 |

Experimental Protocol: Ultrasound-Assisted Synthesis of Thiazolidinones [8]

-

In a flask, combine the aldehyde (1 mmol), aniline (1 mmol), and a catalytic amount of nano-CdZr₄(PO₄)₆.

-

Add thioglycolic acid (1.1 mmol) to the mixture.

-

Place the flask in an ultrasonic bath and irradiate with ultrasound (e.g., 60 W) for 25-30 minutes at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, add ethyl acetate, filter off the catalyst, and wash the filtrate with NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and purify the crude product.

References

- 1. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pharmascholars.com [pharmascholars.com]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy | Ma | Modern Applied Science | CCSE [ccsenet.org]

- 18. researchgate.net [researchgate.net]

- 19. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 20. Expeditious Microwave-Assisted Synthesis of 1,3-Benzoxazoles Incorporating Substituted Thiazolidinone Moieties | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for 1,3-thiazolidine-4-one characterization

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Precise characterization of these molecules is paramount for structure confirmation, purity assessment, and understanding structure-activity relationships. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of 1,3-thiazolidine-4-ones.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for the 1,3-thiazolidine-4-one nucleus. It is important to note that the exact values can vary depending on the specific substitution pattern on the heterocyclic ring.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for confirming the presence and substitution pattern of the 1,3-thiazolidine-4-one ring. The key diagnostic signals are those of the methine proton at position 2 (C2-H) and the methylene protons at position 5 (C5-H₂).

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C2-H (S-CH-N) | 5.50 - 6.20[5] | Singlet (s) or Doublet (d) | The chemical shift and multiplicity are highly dependent on the substituent at position 2. Aromatic substituents will generally shift this proton downfield. |

| C5-H₂ (S-CH₂) | 3.30 - 4.80[1] | Two doublets (AB system) or a multiplet | These protons are diastereotopic and often appear as two distinct signals, each integrating to one proton.[1][5] |

| N-H (if unsubstituted at N3) | 8.30 - 12.00[6] | Broad singlet (br s) | This signal is often broad and its position can be concentration and solvent dependent. |

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. The carbonyl carbon at position 4 is a particularly characteristic signal.

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C2 (S-CH-N) | 58.0 - 65.0[1][5] | The chemical shift is influenced by the nature of the substituent at this position. |

| C4 (C=O) | 170.0 - 175.0[7][8] | This carbonyl signal is a key identifier for the 4-oxo functionality. |

| C5 (S-CH₂) | 32.0 - 40.0[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in 1,3-thiazolidine-4-ones, most notably the lactam carbonyl group.

| Functional Group | Typical Absorption Frequency (cm⁻¹) | Intensity |

| C=O (Amide/Lactam) | 1610 - 1705[1][9] | Strong |

| C-S | 660 - 700[1] | Weak to Medium |

| N-H (if unsubstituted at N3) | 3100 - 3300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation. The fragmentation of the 1,3-thiazolidine-4-one ring often proceeds through characteristic pathways.

| Fragmentation | Description |

| Molecular Ion (M⁺) | The peak corresponding to the intact molecule. |

| Loss of CO | A common fragmentation pathway for carbonyl-containing compounds. |

| Cleavage of the thiazolidine ring | Fragmentation can occur at various points in the ring, often initiated by cleavage adjacent to the sulfur or nitrogen atoms. |

Experimental Protocols

A common and efficient method for the synthesis of 2,3-disubstituted 1,3-thiazolidine-4-ones is a one-pot, three-component reaction.[10][11]

General Procedure for the Synthesis of 2,3-Disubstituted 1,3-Thiazolidine-4-ones:

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in a suitable solvent such as toluene or ethanol.[5]

-

Iminium Ion Formation: Stir the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow for the formation of the corresponding imine.

-

Cyclocondensation: Add thioglycolic acid (mercaptoacetic acid) (1.2 mmol) to the reaction mixture.[5]

-

Reaction Conditions: The reaction can be carried out under various conditions, including refluxing for several hours, microwave irradiation for a shorter duration, or stirring at room temperature.[10][11] The choice of conditions may depend on the specific substrates used.

-

Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,3-thiazolidine-4-one derivative.

Spectroscopic Characterization Protocol:

-

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR: IR spectra are commonly recorded on an FTIR spectrometer using KBr pellets or as a thin film. Absorption frequencies are reported in wavenumbers (cm⁻¹).

-

MS: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Data is reported as mass-to-charge ratios (m/z).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1,3-thiazolidine-4-one derivatives.

Caption: General workflow for synthesis and characterization.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible mass spectrometry fragmentation pathway for a generic 2,3-disubstituted 1,3-thiazolidine-4-one.

Caption: Generalized MS fragmentation of 1,3-thiazolidine-4-one.

References

- 1. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. impactfactor.org [impactfactor.org]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Significance of the Thiazolidine Ring

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[3][4] This versatility has made the thiazolidine scaffold a privileged structure in drug discovery, leading to the development of numerous therapeutic agents. This guide provides a comprehensive overview of the biological importance of the thiazolidine ring, focusing on its mechanisms of action, diverse therapeutic applications, and the experimental protocols used for its evaluation.

Core Structure and Derivatives

Thiazolidine is a saturated analog of thiazole.[3] The ring system can be substituted at various positions, but its most renowned derivatives are the thiazolidinediones (TZDs) , which possess two carbonyl groups at positions 2 and 4.[5] It is this TZD core, found in drugs like Pioglitazone and Rosiglitazone, that has been extensively studied, particularly for its profound effects on metabolic diseases.[4][6][7]

Primary Mechanism of Action: PPARγ Agonism

The most well-characterized mechanism of action for thiazolidine derivatives, specifically the TZD class, is their role as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) .[8][9]

PPARγ is a ligand-activated nuclear receptor that plays a critical role in regulating genes involved in lipid and glucose metabolism.[8][10] The activation process follows a distinct signaling pathway:

-

Ligand Binding: TZDs enter the cell and bind to the PPARγ receptor, which is predominantly expressed in adipose tissue but also found in muscle and liver cells.[8][9]

-

Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[8][10]

-

DNA Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[8][10]

-

Gene Transcription: The binding of the complex to PPREs modulates the transcription of numerous genes, leading to a cascade of metabolic effects.[8] This results in increased insulin sensitivity, enhanced glucose uptake by tissues, and regulation of lipid metabolism.[6][10]

Spectrum of Biological Activities

While renowned for their antidiabetic properties, thiazolidine derivatives exhibit a wide range of pharmacological activities, making them a versatile scaffold for drug design.[3][4][11][12]

| Biological Activity | Derivative Class/Example | Mechanism of Action / Target | Key Remarks |

| Antidiabetic | Thiazolidinediones (e.g., Pioglitazone) | PPARγ Agonism | Improves insulin sensitivity, reduces blood glucose, and modulates lipid profiles.[4][6][13] |

| Antimicrobial | Various Substituted Thiazolidinones | Inhibition of mycelial growth; activity depends on substitutions. | Broad-spectrum activity reported against Gram-positive and Gram-negative bacteria and fungi.[1][11] |

| Anti-inflammatory | Thiazolidine-4-ones | COX-2 Inhibition | Reduces inflammation by inhibiting key enzymes in the inflammatory cascade.[11] |

| Anticancer | 5-ene-4-thiazolidinones, other derivatives | Inhibition of DNA synthesis, Glutaminase (GLS1) inhibition, Apoptosis induction. | Active against various cancer cell lines, including breast, renal, and glioblastoma.[11][12] |

| Antiviral / Anti-HIV | Various Substituted Thiazolidinones | Non-nucleoside inhibition of HIV-1 reverse transcriptase. | Represents a potential scaffold for developing new antiviral therapies.[11] |

| Antioxidant | Thiazolidine-2,4-diones | DPPH radical scavenging, Nitric oxide (NO) radical scavenging. | Some derivatives show potent antioxidant activity, potentially protecting cells from oxidative stress.[14][15] |

| Anticonvulsant | Thiazolidine-carbazole conjugates | Modulation of CNS activity. | Certain derivatives have shown efficacy in models of seizure.[12] |

Key Experimental Protocols

The discovery and validation of thiazolidine derivatives rely on a suite of standardized chemical and biological assays.

A common method for synthesizing the biologically active 5-substituted TZD scaffold is the Knoevenagel condensation .[5][16][17]

-

Reactants: Equimolar amounts of 2,4-thiazolidinedione and a substituted aromatic aldehyde are used.

-

Solvent & Catalyst: The reactants are suspended in a suitable solvent such as dry toluene. A catalytic amount of a weak base, like piperidine, is added.[17]

-

Reaction Conditions: The mixture is refluxed with constant stirring. Water generated during the condensation is removed, often using a Dean-Stark apparatus, to drive the reaction to completion. The reaction is monitored by TLC.[17]

-

Isolation: Upon completion, the reaction mixture is cooled. The solid product typically precipitates and can be collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., toluene or ethanol) and can be further purified by recrystallization to yield the final compound.[17]

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]

-

Animal Model: Wistar rats or mice are typically used.

-

Compound Administration: Test animals are administered the thiazolidine derivative (e.g., intraperitoneally or orally) at a predetermined dose. A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin), and a control group receives the vehicle.[18]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.[18][20] The left paw may be injected with saline as a control.[21]

-

Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[18]

-

Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is compared to the vehicle control group to determine its anti-inflammatory efficacy.

This method is widely used for routine antimicrobial susceptibility testing to evaluate the efficacy of compounds against various microorganisms.[22][23][24]

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[25]

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[24]

-

Disk Application: Sterile filter paper disks (approx. 6 mm diameter) are impregnated with a known concentration of the thiazolidine derivative. Using aseptic technique, the disks are placed onto the surface of the inoculated agar plate.[22][24]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement & Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine the level of susceptibility.[24][25]

Certain thiazolidine derivatives are being investigated as anticancer agents through the inhibition of key metabolic enzymes like glutaminase.[26]

-

Assay Principle: The assay measures the activity of GLS1, which converts glutamine to glutamate. This reaction is coupled to a secondary enzymatic reaction where glutamate dehydrogenase (GDH) converts glutamate to α-ketoglutarate, reducing NAD+ to NADH. The production of NADH can be monitored spectrophotometrically or coupled to a fluorescent probe system.[27][28]

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains a buffer, purified recombinant human GLS1 enzyme, the substrate (L-glutamine), and the necessary components for the coupled detection reaction (e.g., GDH, NAD+, diaphorase, resazurin).[27][29]

-

Inhibitor Addition: The test thiazolidine derivative is added to the "Test Inhibitor" wells at various concentrations. Positive control wells contain the enzyme without inhibitor, while blank wells contain no enzyme. A known GLS1 inhibitor like CB-839 can be used as a reference control.[26][29]

-

Incubation & Detection: The reaction is initiated by adding the substrate solution. The plate is incubated at room temperature for a set period (e.g., 30-60 minutes).[29]

-

Data Analysis: The fluorescence or absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the positive control, and IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined to quantify the compound's potency.[28]

Conclusion

The thiazolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged scaffold for the development of therapeutically significant molecules. Its derivatives, particularly the thiazolidinediones, have provided crucial insights into metabolic regulation through their interaction with the PPARγ nuclear receptor. The continued exploration of this heterocyclic system, through rational design, synthesis, and rigorous biological evaluation, promises to yield novel drug candidates with improved efficacy and safety profiles for a wide range of diseases, from diabetes and inflammation to cancer and infectious diseases.[3][4]

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. jscholaronline.org [jscholaronline.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

- 14. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 16. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. inotiv.com [inotiv.com]

- 21. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. apec.org [apec.org]

- 26. mybiosource.com [mybiosource.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. bpsbioscience.com [bpsbioscience.com]

The Core of Versatility: An In-depth Technical Guide to the Structure-Activity Relationship of Thiazolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its remarkable versatility and amenability to chemical modification have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide delves into the core of thiazolidine chemistry, exploring the intricate relationship between the structure of these compounds and their therapeutic actions. We will dissect the key structural features that govern their efficacy as antidiabetic, anticancer, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Thiazolidinediones (TZDs) as Antidiabetic Agents: Targeting PPAR-γ

Thiazolidine-2,4-diones (TZDs) are a well-established class of oral antidiabetic drugs that improve insulin sensitivity.[1][2] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose homeostasis.[1][3]

Structure-Activity Relationship of Antidiabetic Thiazolidinediones

The general structure of antidiabetic TZDs consists of a thiazolidine-2,4-dione head group, a central phenyl ring, and a variable lipophilic side chain. The structure-activity relationship (SAR) for these compounds is well-defined:

-

Thiazolidine-2,4-dione Head Group: This acidic moiety is essential for binding to the PPAR-γ receptor and is a conserved feature among active compounds.[4]

-

Central Aromatic Ring: A phenyl ring or a similar aromatic system acts as a scaffold, connecting the TZD head to the lipophilic tail.

-

Lipophilic Tail: The nature and length of the side chain significantly influence the potency and pharmacokinetic properties of the molecule. This part of the structure interacts with the hydrophobic pocket of the PPAR-γ ligand-binding domain.

The following table summarizes the antidiabetic activity of representative thiazolidinedione derivatives.

| Compound | Structure | In Vitro Activity (PPAR-γ EC50, µM) | In Vivo Activity (Blood Glucose Lowering) |

| Pioglitazone | 5-((4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)methyl)thiazolidine-2,4-dione | Data not readily available in a comparable format | Effective in type 2 diabetes patients |

| Rosiglitazone | 5-((4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)methyl)thiazolidine-2,4-dione | Data not readily available in a comparable format | Effective in type 2 diabetes patients |

| Compound 12 | 5-(4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzylidene)thiazolidine-2,4-dione | IC50 = 27.63 µg/ml (α-amylase inhibition) | Not specified |

| Compound 15 | 5-(4-((1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)thiazolidine-2,4-dione | IC50 = 22.35 µg/ml (α-amylase inhibition) | Not specified |

Note: Direct comparative EC50 values for PPAR-γ activation for all compounds are not consistently reported in a single source. The provided IC50 values for compounds 12 and 15 are for α-amylase inhibition, another target for antidiabetic drugs.[5]

Signaling Pathway of Thiazolidinediones

Upon binding to TZDs, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to an increase in the expression of genes involved in glucose and lipid metabolism, such as GLUT4, and a decrease in the expression of inflammatory cytokines like TNF-α.[3][6]

References

- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT | Journal of the Chilean Chemical Society [jcchems.com]

- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Thiazolidinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of thiazolidinedione (TZD) derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core signaling pathways, experimental methodologies, and quantitative data associated with this important class of drugs.

Core Mechanism of Action: PPARγ Agonism

Thiazolidinediones (TZDs), including compounds like pioglitazone and rosiglitazone, are potent synthetic agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] The binding of a TZD ligand to PPARγ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors.[4] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The primary tissue expressing PPARγ is adipose tissue, making it a key target for TZD action.[6][7] By activating PPARγ in adipocytes, TZDs promote the differentiation of preadipocytes into mature fat cells, enhance the storage of free fatty acids in subcutaneous adipose tissue, and increase the expression of genes involved in lipid uptake and storage.[6][7] This "lipid steal" mechanism reduces the levels of circulating free fatty acids, which in turn alleviates lipotoxicity in other tissues like the liver and skeletal muscle, thereby improving insulin sensitivity.[6]

Furthermore, TZD-mediated PPARγ activation leads to the secretion of adipokines, such as adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[7] Conversely, TZDs can decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 from adipose tissue.

dot

Caption: Core signaling pathway of thiazolidinedione action via PPARγ activation.

Quantitative Data on TZD-PPARγ Interaction and Downstream Effects

The efficacy of TZD derivatives is underpinned by their binding affinity to PPARγ and their ability to modulate the expression of target genes. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities and Potencies of Thiazolidinedione Derivatives for PPARγ

| Compound | Binding Affinity (Kd) | EC50 for PPARγ Activation | Reference(s) |

| Rosiglitazone (BRL49653) | ~40 nM | ~50-100 nM | [1][8] |

| Pioglitazone | - | - | |

| Troglitazone | - | ~1 µM | [8] |

| Ciglitazone | - | - | |

| T-174 | - | ED50 (glucose lowering in KK-Ay mice) = 1.8 mg/kg/day | [9] |

Table 2: Effects of Thiazolidinediones on Target Gene Expression

| Gene | TZD Treatment | Fold Change in Expression | Tissue/Cell Type | Reference(s) |

| Adiponectin (ADIPOQ) | Pioglitazone (21 days) | +1.72 | Adipose tissue (human) | [10] |

| Resistin | Pioglitazone (21 days) | -0.47 | Adipose tissue (human) | [10] |

| Leptin | Pioglitazone (21 days) | -0.28 | Adipose tissue (human) | [10] |

| CAP | Rosiglitazone (12 hours) | +4 to 5 | 3T3-L1 adipocytes | [8] |

| GLUT4 | Rosiglitazone | Increased expression | Adipocytes and skeletal muscle | [4] |

| PEPCK | Pioglitazone (2 weeks) | Modulated | Liver (db/db mice) | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of thiazolidinedione derivatives.

Luciferase Reporter Assay for PPARγ Activation

This assay is used to quantify the ability of a TZD compound to activate PPARγ-mediated gene transcription.

Principle: A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter is co-transfected with a PPARγ expression plasmid into a suitable cell line (e.g., Cos-7, HEK293).[12] Upon treatment with a TZD, activated PPARγ binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.[12] A co-transfected plasmid expressing Renilla luciferase is often used as an internal control to normalize for transfection efficiency.[12]

Protocol:

-

Cell Culture and Transfection:

-

Plate Cos-7 cells in a 96-well plate at a suitable density.

-

Co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPARγ expression plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the TZD compound at various concentrations or a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Subsequently, measure the Renilla luciferase activity in the same sample after adding the Renilla substrate.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the TZD-treated samples by that of the vehicle-treated samples.

-

Plot the fold activation against the compound concentration to determine the EC50 value.

-

dot

Caption: Experimental workflow for a luciferase reporter assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the direct binding of PPARγ to the promoter regions of its target genes in response to TZD treatment.

Principle: Cells or tissues are treated with a TZD, and then the proteins are cross-linked to the DNA. The chromatin is then sheared, and an antibody specific to PPARγ is used to immunoprecipitate the PPARγ-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq) to identify the genes to which PPARγ was bound.[13][14]

Protocol:

-

Cell/Tissue Treatment and Cross-linking:

-

Treat cells or tissues with the TZD compound or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium or tissue.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-PPARγ antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

dot

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Diet Modifies Pioglitazone's Influence on Hepatic PPARγ-Regulated Mitochondrial Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. assaygenie.com [assaygenie.com]

- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 11. Alteration in expression profiles of a series of diabetes-related genes in db/db mice following treatment with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. renenyffenegger.ch [renenyffenegger.ch]

- 13. Toxicometabolomics-based cardiotoxicity evaluation of Thiazolidinedione exposure in human-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazolidine Scaffold: A Privileged Structure in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen, is a recurring motif in a diverse array of natural products.[1] This scaffold and its oxidized form, thiazolidinone, have garnered significant attention in the scientific community due to their presence in molecules with potent and varied biological activities.[2][3][4] These natural products, sourced from a wide range of organisms including marine sponges, cyanobacteria, and fungi, have inspired the development of novel therapeutic agents.[2][5][6] This technical guide provides a comprehensive overview of the discovery of thiazolidine derivatives in natural products, their biological activities, and the experimental methodologies used for their study.

Prominent Natural Thiazolidine Derivatives and Their Biological Activities

A multitude of natural products incorporating the thiazolidine scaffold have been isolated and characterized, demonstrating a broad spectrum of pharmacological effects. These compounds serve as valuable leads in drug discovery programs.[4]

Anticancer Agents

Several thiazolidine-containing natural products have exhibited significant cytotoxic and antiproliferative activities against various cancer cell lines.

-

Latrunculin A , isolated from the Red Sea sponge Latrunculia magnifica, is a potent disruptor of the actin cytoskeleton.[7][8] By binding to monomeric G-actin, it prevents actin polymerization, a critical process for cell division and motility, thereby inhibiting cancer cell proliferation.[2][9]

-

Hectochlorin , a lipopeptide from the marine cyanobacterium Lyngbya majuscula, also demonstrates potent anticancer properties.

A summary of the in vitro anticancer activity of selected natural thiazolidine derivatives is presented in Table 1.

Table 1: Anticancer Activity of Selected Natural Thiazolidine Derivatives

| Compound | Natural Source | Cancer Cell Line(s) | IC50 | Citation(s) |

| Latrunculin A | Latrunculia magnifica (Sponge) | A549 (Lung), H522-T1 (Lung), HT-29 (Colon), U-937 (Lymphoma), MDA-MB-435 (Melanoma) | 142 nM, 142 nM, 142 nM, 166 nM, 95 nM | [2] |

| Latrunculin B | Latrunculia magnifica (Sponge) | HCT116 (Colon), MDA-MB-435 (Melanoma) | 7.1 µM, 4.8 µM | [10] |

| Suomilide | Nodularia sphaerocarpa (Cyanobacterium) | PC-3M (Prostate) | Invasion inhibition, no direct cytotoxicity | [11] |

Serine Protease Inhibitors

The aeruginosins , a class of linear peptides produced by cyanobacteria, are potent inhibitors of serine proteases, such as trypsin and thrombin, which play crucial roles in physiological processes like blood coagulation.[3][6][12] This inhibitory activity makes them attractive candidates for the development of antithrombotic agents.[12]

-

Aeruginosin 298-A , isolated from Microcystis aeruginosa, is an equipotent inhibitor of thrombin and trypsin.[6]

-

Suomilide shows high selectivity and potent inhibition of human trypsin-2 and -3.[11]

The inhibitory activities of representative aeruginosins are detailed in Table 2.

Table 2: Serine Protease Inhibitory Activity of Selected Aeruginosins

| Compound | Natural Source | Target Protease | IC50 | Citation(s) |

| Aeruginosin 298-A | Microcystis aeruginosa | Thrombin, Trypsin | Equipotent inhibition | [6] |

| Aeruginosin 98-B | Microcystis aeruginosa | Trypsin | - | [13] |

| Suomilide | Nodularia sphaerocarpa | Trypsin-1, Trypsin-2, Trypsin-3 | 104 nM, 4.7 nM, 11.5 nM | [11] |

| Aeruginosin KT688 | Microcystis bloom | Trypsin | 2.38 µM | [14] |

| Aeruginosin KT718 | Microcystis bloom | Trypsin | 1.43 µM | [14] |

| Aeruginosin 89A | Microcystis aeruginosa | Plasmin | 0.02 µM | [13] |

Antimicrobial Agents

The thiazolidine scaffold is also a key feature of natural and synthetic compounds with significant antimicrobial properties.

-

Penicillin , the first discovered antibiotic, is a well-known natural product from the Penicillium fungus and contains a thiazolidine ring fused to a β-lactam ring.[10]

-

Various synthetic derivatives of thiazolidinone have been shown to possess potent antibacterial and antifungal activities.[15][16][17][18]

Table 3 summarizes the antimicrobial activity of selected thiazolidinone derivatives.

Table 3: Antimicrobial Activity of Selected Thiazolidinone Derivatives

| Compound Class/Derivative | Target Organism(s) | MIC Range | Citation(s) |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 µg/mL | [15] |

| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008 - 0.24 mg/mL | [16] |

| Thiazolidinone derivative (TD-H2-A) | Staphylococcus aureus | 6.3 - 25.0 µg/mL | [17] |

| Substituted Thiazolidin-4-ones | S. aureus, P. aeruginosa, S. typhi, C. albicans | 15.22 - 19.93 µg/mL (at 500 µg/mL) | [18] |

Experimental Protocols

The discovery and characterization of novel thiazolidine derivatives from natural sources involve a series of systematic experimental procedures.

Isolation and Purification of Natural Thiazolidine Derivatives

The isolation of these compounds is a critical first step. The following is a generalized workflow for the isolation of aeruginosins from cyanobacterial biomass.

Caption: Generalized workflow for the isolation and characterization of thiazolidine derivatives.

Detailed Steps for Aeruginosin Isolation (Example):

-

Extraction: Freeze-dried cyanobacterial biomass is extracted with 50% aqueous methanol on ice.[19]

-

Initial Separation (CPC): The crude extract is subjected to Centrifugal Partition Chromatography (CPC). A common biphasic solvent system is water-n-butanol-acetic acid (5:4:1, v/v/v).[15]

-

Further Purification (GPC and HPLC): Fractions from CPC are further purified using Gel Permeation Chromatography (GPC) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.[15][19]

-

Purity and Identification: The purity of the isolated compound is assessed by analytical HPLC. The chemical identity is confirmed by comparing its spectroscopic data (UV, HRESI-MS, HRESI-MS/MS) with known standards or literature data.[15]

Structural Elucidation

The determination of the chemical structure of a novel natural product is a crucial step.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing peptide-based derivatives like aeruginosins.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to elucidate the detailed chemical structure and stereochemistry of the molecule.[20][21]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][10][22][23]

Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Step-by-Step Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a purified thiazolidine derivative) and incubated for a specific period (e.g., 48 or 72 hours).[1]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.[22]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[23]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[4]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these natural products exert their biological effects is crucial for their development as therapeutic agents.

Disruption of Actin Polymerization by Latrunculin A

Latrunculin A's anticancer activity stems from its ability to interfere with the dynamic process of actin polymerization, which is essential for the formation and maintenance of the cytoskeleton.[5][24]

Caption: Mechanism of Latrunculin A-induced disruption of actin polymerization.

Latrunculin A binds to G-actin monomers in a 1:1 stoichiometry, preventing their incorporation into growing F-actin filaments.[2] This sequestration of actin monomers shifts the equilibrium towards depolymerization, leading to the disassembly of the actin cytoskeleton.[9]

Inhibition of the Blood Coagulation Cascade by Aeruginosins

Aeruginosins act as potent inhibitors of serine proteases, particularly those involved in the blood coagulation cascade, such as thrombin and trypsin.[3][12]

Caption: Inhibition of the blood coagulation cascade by aeruginosins.

By binding to the active site of these proteases, aeruginosins block their enzymatic activity.[12] The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots.[25]

Conclusion

Natural products containing the thiazolidine scaffold represent a rich and diverse source of biologically active molecules with significant therapeutic potential. The examples of latrunculins and aeruginosins highlight the power of natural product discovery in identifying novel mechanisms of action and providing lead compounds for drug development in areas such as oncology and thrombosis. The continued exploration of natural sources, coupled with advances in isolation, structure elucidation, and mechanistic studies, will undoubtedly lead to the discovery of new and potent thiazolidine-based therapeutic agents.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Latrunculin - Wikipedia [en.wikipedia.org]

- 3. Chemistry and Biology of the Aeruginosin Family of Serine Protease Inhibitors | UCI Department of Chemistry [chem.uci.edu]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. stemcell.com [stemcell.com]

- 9. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. nanobioletters.com [nanobioletters.com]

- 19. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 25. Coagulation, an ancestral serine protease cascade, exerts a novel function in early immune defense - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Scrutiny of 1,3-Thiazolidine Ring Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and inherent stability, which are governed by subtle stereoelectronic interactions. This technical guide delves into the theoretical studies that illuminate the conformational landscape and stability of the 1,3-thiazolidine ring, providing a comprehensive resource for researchers in drug design and development.

Conformational Landscape of the 1,3-Thiazolidine Ring

The five-membered 1,3-thiazolidine ring is not planar and adopts puckered conformations to alleviate torsional strain. Theoretical studies, primarily employing quantum chemical methods, have identified two main low-energy conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, one atom is out of the plane formed by the other four, whereas in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the remaining three.[1]

The relative stability of these conformers is dictated by the nature and position of substituents on the ring. For instance, in some 3-cyclohexyl-2-aryl-1,3-thiazolidin-4-ones, the aryl group at the C2 position has been shown to favor a pseudo-axial position in the solid state, while a pseudo-equatorial orientation is more stable in solution.[2] The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature.[3]

Computational investigations have explored the potential energy surfaces of thiazolidine derivatives to map these conformational transitions. The puckering of the ring can be quantitatively described by specific parameters that define the degree and type of non-planarity.[4] These analyses are crucial for understanding how the ring's flexibility influences its interaction with biological targets.

Computational Methodologies for Stability Analysis

The stability of the 1,3-thiazolidine ring and its derivatives is predominantly investigated using a variety of computational chemistry techniques. These theoretical approaches provide insights into the electronic structure, geometry, and energetic properties of the molecule.

Experimental Protocols (Computational):

A typical computational workflow for assessing the stability of a 1,3-thiazolidine derivative involves the following steps:

-

Initial Structure Generation: A three-dimensional model of the thiazolidine derivative is constructed. For substituted rings, multiple initial geometries (e.g., different stereoisomers or rotamers) are often considered.

-

Geometry Optimization: The initial structure is optimized to find the nearest local energy minimum on the potential energy surface. This is commonly performed using Density Functional Theory (DFT) methods. A popular choice is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p).[3] For more accurate calculations, Møller-Plesset second-order perturbation theory (MP2) can also be employed.[2]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-